7-Chloro-6-(dimethylamino)quinoline-5,8-dione
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Overview
Description
7-Chloro-6-(dimethylamino)quinoline-5,8-dione is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(dimethylamino)quinoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like benzene. The reaction mixture is stirred at room temperature, and the product is isolated by removing the solvent and purifying the residue through chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(dimethylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or dimethylamino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(dimethylamino)quinoline-5,8-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell death. It may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262): This compound has shown similar anticancer activities and is derived from 6,7-dichloroquinoline-5,8-dione.
6-chloro-7-[2-(4-morpholinyl)ethylamino]quinoline-5,8-dione: Another derivative with potential therapeutic applications.
Uniqueness
7-Chloro-6-(dimethylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylamino group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
59962-99-1 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
7-chloro-6-(dimethylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14(2)9-7(12)11(16)8-6(10(9)15)4-3-5-13-8/h3-5H,1-2H3 |
InChI Key |
ITWQCYYPIOHYHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)C2=C(C1=O)C=CC=N2)Cl |
Origin of Product |
United States |
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